4-Chloro-3-nitrophenylacetic acid

Medicinal Chemistry Process Chemistry Bioconjugation

This is the sole 4-chloro-3-nitrophenylacetic acid regioisomer engineered for critical KOR agonist synthesis. Unlike generic analogs, its unique pKa of 3.68 allows selective liquid-liquid extraction, simplifying purification. With >98% purity, dual carboxylic acid/chloro-nitroaryl reactive handles, and predictable C18 HPLC behavior (LogP 1.8), it guarantees reaction reproducibility and downstream regulatory clarity for pharmaceutical and material science programs.

Molecular Formula C8H6ClNO4
Molecular Weight 215.59
CAS No. 37777-68-7
Cat. No. B2775090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitrophenylacetic acid
CAS37777-68-7
Molecular FormulaC8H6ClNO4
Molecular Weight215.59
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])Cl
InChIInChI=1S/C8H6ClNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12)
InChIKeyWUXCECMNMNJYSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-nitrophenylacetic Acid (CAS 37777-68-7) for Research and Pharmaceutical Intermediate Sourcing


4-Chloro-3-nitrophenylacetic acid (CAS 37777-68-7) is a disubstituted phenylacetic acid derivative, classified as a specialty chemical building block and pharmaceutical intermediate [1]. Its core structure features a phenyl ring bearing a chlorine atom at the 4-position and a nitro group at the 3-position, with a molecular formula of C8H6ClNO4 and a molecular weight of 215.59 g/mol [1]. This substitution pattern imparts distinct electronic and steric properties that define its reactivity profile and utility in constructing more complex molecular frameworks, particularly in the development of anti-inflammatory and analgesic agents .

Procurement Risk: Why Closely Related Phenylacetic Acid Analogs Are Not Interchangeable with 4-Chloro-3-nitrophenylacetic Acid


Simple substitution with a generic chlorophenylacetic acid or nitrophenylacetic acid analog is not viable for research programs that depend on the specific reactivity of the 4-chloro-3-nitro regioisomer. The ortho/para-directing and deactivating influence of the chloro group, combined with the strong meta-directing and electron-withdrawing nature of the nitro group, creates a unique electronic environment that dictates the site selectivity and efficiency of subsequent transformations [1]. Furthermore, the distinct physicochemical properties, including significantly altered acidity (pKa) and lipophilicity (LogP), directly impact downstream reaction conditions, purification strategies, and the biological properties of derived final compounds, making any unvalidated analog a potential source of experimental failure or batch-to-batch inconsistency.

Quantitative Differentiation Guide: 4-Chloro-3-nitrophenylacetic Acid vs. Closest Analogs


Enhanced Acidity (Lower pKa) Drives Differential Reactivity and Solubility

4-Chloro-3-nitrophenylacetic acid exhibits a significantly lower acid dissociation constant (pKa) compared to its non-chlorinated or mono-substituted analogs, demonstrating a stronger acidic character. This difference is critical for pH-dependent extraction, salt formation, and coupling reaction efficiency. The target compound has a predicted pKa of 3.68 ± 0.10 , which is notably lower than 4-chlorophenylacetic acid (pKa 4.19) and 3-nitrophenylacetic acid (pKa 3.97) .

Medicinal Chemistry Process Chemistry Bioconjugation Solubility Enhancement

Modulated Lipophilicity (LogP) Impacts Chromatographic Behavior and Membrane Permeability

The presence of both chlorine and nitro substituents fine-tunes the lipophilicity of the phenylacetic acid core, as measured by the partition coefficient (LogP). 4-Chloro-3-nitrophenylacetic acid has a computed XLogP3-AA value of 1.8 [1]. This value sits between that of 3-nitrophenylacetic acid (LogP 1.74) and 4-chlorophenylacetic acid (LogP 2.12) , indicating a balanced hydrophobic-hydrophilic profile distinct from either mono-substituted analog.

ADME Chromatography Drug Design Extraction

Validated High Purity Specifications Ensure Reproducible Research Outcomes

The procurement value of 4-Chloro-3-nitrophenylacetic acid is reinforced by its availability with rigorous, analytically verified purity specifications. Leading vendors supply the compound with a purity of >98.0% as determined by neutralization titration (T) or ≥97% by HPLC . These quantitative specifications are critical for ensuring stoichiometric accuracy in synthesis and minimizing side reactions from unknown impurities.

Analytical Chemistry Quality Control Reproducibility Synthetic Methodology

Established Utility as a Key Intermediate in Kappa Opioid Receptor (KOR) Agonist Development

The compound's specific substitution pattern is documented as a crucial precursor in the synthesis of novel therapeutic agents. Patent literature explicitly cites 4-Chloro-3-nitrophenylacetic acid as a starting material or key intermediate in the development of substituted heterocyclic acetamides, which function as kappa opioid receptor (KOR) agonists [1]. KOR agonists are under investigation as potential non-addictive alternatives for pain management and treatment of pruritus.

Neuroscience Pain Research Opioid Pharmacology Drug Discovery

High-Impact Application Scenarios for 4-Chloro-3-nitrophenylacetic Acid


Medicinal Chemistry: Synthesis of Next-Generation Non-Opioid Analgesics

Leverage the documented utility of 4-Chloro-3-nitrophenylacetic acid as a precursor in the synthesis of kappa opioid receptor (KOR) agonists [1]. The unique substitution pattern is essential for constructing the heterocyclic acetamide core, making this specific isomer the required starting material for replicating and advancing this class of compounds.

Process Chemistry: Optimization of pH-Dependent Extraction and Purification

Utilize the compound's distinct pKa of 3.68 ± 0.10 [1] to design efficient work-up procedures. Its stronger acidity relative to 4-chlorophenylacetic acid (pKa 4.19) allows for selective deprotonation and extraction from organic phases using milder aqueous bases, enabling cleaner isolation of the desired intermediate.

Analytical Method Development: HPLC Calibration and Stability Studies

Employ high-purity (>98.0% by neutralization titration) [1] 4-Chloro-3-nitrophenylacetic acid as a reliable reference standard for developing and validating reverse-phase HPLC methods. Its defined LogP of 1.8 ensures predictable retention times on standard C18 columns, facilitating accurate quantification of related substances in reaction monitoring.

Material Science: Rational Design of Functionalized Polymers

Use the compound's dual reactive handles—the carboxylic acid for esterification/amidation and the chloro-nitroaryl core for further substitution or reduction—to precisely introduce a tunable electronic moiety into polymer backbones. The combination of electron-withdrawing groups can be exploited to modulate the thermal and optical properties of the resulting materials.

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